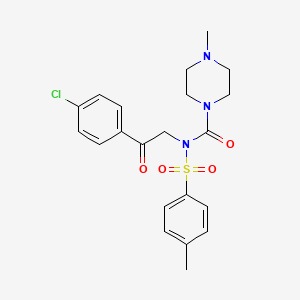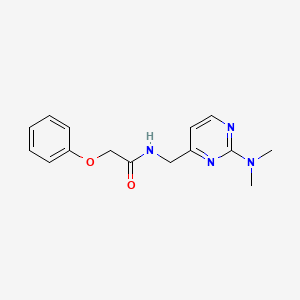![molecular formula C10H10ClN3O2 B2411829 Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 58347-48-1](/img/structure/B2411829.png)
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10O2N3Cl1 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which includes this compound, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5,13H,2-3H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.66 . It is a powder in physical form . The melting point is 120-121 degrees Celsius .Aplicaciones Científicas De Investigación
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis
Overview : The reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are highlighted. The review focuses on regio-orientation and regioselectivity, addressing literature controversies related to the substituent orientation on the pyrimidine ring, particularly when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole. This work contributes to clarifying the significance of regio-orientation in synthesizing pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
Overview : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical industries, is examined. The review covers synthetic pathways using diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. It emphasizes the application of these catalysts in developing lead molecules through pyrano[2,3-d]pyrimidine scaffolds, showcasing the broad applicability and catalytic versatility in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine
Overview : Pyrazolo[1,5-a]pyrimidine is considered a privileged scaffold in drug discovery due to its broad medicinal properties, including anticancer, CNS agents, and anti-inflammatory effects. The review provides insights into synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the scope for medicinal chemists to exploit this scaffold further in drug development (Cherukupalli et al., 2017).
Pyrimidine Derivatives in Medicinal Chemistry
Overview : This review delves into pyrimidine-based chemical architectures, focusing on their anticancer potential. It discusses various mechanisms through which pyrimidine scaffolds exert cell-killing effects and highlights the significant number of patents published on pyrimidine-based anticancer agents, indicating the heterocycle's prominence in current research. The review serves as a comprehensive resource for medicinal chemists working on the design and synthesis of anticancer drugs (Kaur et al., 2014).
Pyrimidine Appended Optical Sensors
Overview : The review encompasses the use of pyrimidine derivatives as optical sensors and their biological and medicinal applications. It highlights the versatility of pyrimidine derivatives in forming coordination and hydrogen bonds, making them suitable for sensing applications. The article covers recent literature, showcasing the broad applicability of pyrimidine derivatives in both sensing and medicinal domains (Jindal & Kaur, 2021).
Pyrimidine Derivatives in Anti-Inflammatory Research
Overview : The review discusses the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. It highlights the wide range of anti-inflammatory effects attributed to pyrimidine compounds and suggests possible future research guidelines for developing new pyrimidine-based anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Safety and Hazards
The safety information for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMULHSDYYZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)



![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)


![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)
